molecular formula C7H13N3O2 B13304780 2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL

2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL

Cat. No.: B13304780
M. Wt: 171.20 g/mol
InChI Key: PWLVGZGTMUZWDJ-UHFFFAOYSA-N
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Description

2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with amino and dimethyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL typically involves the reaction of 4-amino-1,3-dimethyl-5-hydroxypyrazole with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antitumor activities .

Comparison with Similar Compounds

2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

2-(4-amino-2,5-dimethylpyrazol-3-yl)oxyethanol

InChI

InChI=1S/C7H13N3O2/c1-5-6(8)7(10(2)9-5)12-4-3-11/h11H,3-4,8H2,1-2H3

InChI Key

PWLVGZGTMUZWDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)OCCO)C

Origin of Product

United States

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